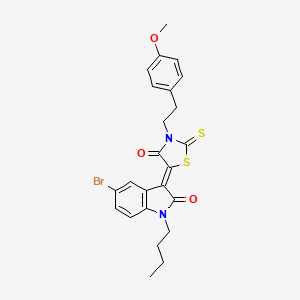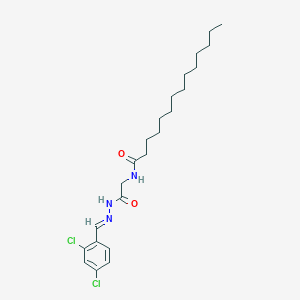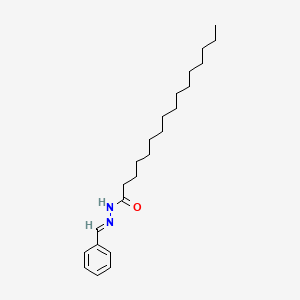
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid is a complex organic compound with the molecular formula C18H17N3O5 This compound is notable for its unique structure, which includes a phenoxyacetic acid moiety linked to a carbohydrazonoyl group and a 4-toluidino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent to form the corresponding hydrazone.
Coupling with phenoxyacetic acid: The hydrazone intermediate is then coupled with phenoxyacetic acid under suitable conditions to form the final product.
The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents on the aromatic ring or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.
類似化合物との比較
Similar Compounds
- (4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- (4-(2-((4-ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- (4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid
Uniqueness
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid is unique due to its specific structural features, such as the presence of the 4-toluidino group and the phenoxyacetic acid moiety. These structural elements contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.
特性
CAS番号 |
765901-93-7 |
|---|---|
分子式 |
C18H17N3O5 |
分子量 |
355.3 g/mol |
IUPAC名 |
2-[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H17N3O5/c1-12-2-6-14(7-3-12)20-17(24)18(25)21-19-10-13-4-8-15(9-5-13)26-11-16(22)23/h2-10H,11H2,1H3,(H,20,24)(H,21,25)(H,22,23)/b19-10+ |
InChIキー |
OWEFNSKDVHFXIB-VXLYETTFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)



![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
![4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011575.png)


![2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B12011588.png)

